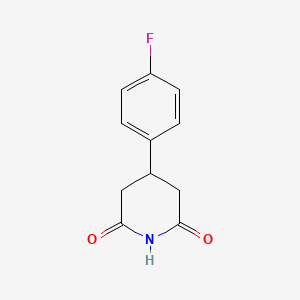

4-(4-Fluorophenyl)piperidine-2,6-dione

Description

Contextual Significance of the Piperidine-2,6-dione Scaffold in Medicinal Chemistry

The piperidine-2,6-dione ring system is a prominent structural motif found in a multitude of natural products and synthetic compounds that possess potent biological activity. derpharmachemica.com This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its specific three-dimensional conformation allows for the precise orientation of substituents, facilitating interactions with protein binding sites.

The utility of this scaffold is demonstrated in its incorporation into various therapeutic agents. For instance, derivatives of piperidine-2,6-dione have been developed as potential multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov The structural rigidity and synthetic tractability of the dione-type molecule make it a convenient platform for constructing functionalized piperidine (B6355638) systems with significant medicinal potential. rsc.org Researchers have successfully utilized this core to design anticancer agents, such as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many tumors. researchgate.net The piperidine ring itself is a fundamental feature of numerous alkaloids and is a common subunit in compounds evaluated in clinical and preclinical studies. derpharmachemica.com

Table 1: Examples of Bioactive Scaffolds Based on Piperidine Derivatives

| Compound Class | Therapeutic Target/Application | Key Structural Feature |

|---|---|---|

| Piperidine-2,6-dione Derivatives | Atypical Antipsychotics | High affinity for dopamine and serotonin receptors nih.gov |

| Piperidine-2,6-dione Hybrids | Anticancer (LSD1 Inhibitors) | Molecular hybridization strategy researchgate.net |

| Piperidine-2,4-dione Derivatives | Drug Development Platform | Versatile for synthesis of pharmaceutically relevant compounds rsc.org |

Strategic Incorporation of Fluorine in Bioactive Molecules and Pharmacological Property Modulation

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.govnih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to profoundly influence a molecule's physicochemical and biological characteristics. mdpi.combenthamscience.com

One of the primary benefits of fluorination is the improvement of metabolic stability. nih.gov The carbon-fluorine bond is highly stable and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. Placing a fluorine atom at a metabolically vulnerable position on a molecule can block this pathway, thereby increasing the drug's half-life in the body. mdpi.com

Furthermore, fluorine can modulate a molecule's lipophilicity, which affects its absorption, distribution, and ability to permeate biological membranes. mdpi.combenthamscience.com The strategic placement of fluorine can fine-tune this property to achieve optimal pharmacokinetics. nih.govacs.org Fluorine's high electronegativity can also alter the acidity (pKa) of nearby functional groups and influence the molecule's conformation, which can lead to stronger binding affinity with its target protein. nih.govacs.org This enhanced binding can result in increased potency and selectivity. nih.gov

Table 2: Effects of Fluorine Incorporation on Pharmacological Properties

| Pharmacological Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | C-F bond is strong and blocks oxidative metabolism. nih.govmdpi.com |

| Binding Affinity | Often Increased | Can alter electronic properties and conformation, leading to stronger interactions with target proteins. nih.govnih.gov |

| Lipophilicity | Modulated | Increases hydrophobicity, aiding penetration into hydrophobic protein pockets. mdpi.combenthamscience.com |

| Membrane Permeability | Enhanced | Judicious introduction of fluorine can productively influence permeability. nih.govacs.org |

| pKa | Altered | The high electronegativity of fluorine can influence the acidity of nearby functional groups. nih.govacs.org |

Historical Development and Evolution of Piperidine-Based Compounds as Research Probes

The piperidine heterocycle is one of the most important building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov Its history is rooted in natural product chemistry, with the piperidine ring being a core structural feature of many alkaloids. derpharmachemica.com The initial discovery of the biological activities of these natural compounds spurred extensive research into the synthesis and derivatization of the piperidine scaffold.

Early research focused on the isolation and structural elucidation of piperidine-containing natural products. Over time, synthetic methodologies were developed to create novel piperidine derivatives with tailored properties. A significant advancement was the development of methods for the hydrogenation of pyridines, which are common precursors for synthesizing piperidines. nih.gov This allowed for the generation of a wide array of substituted piperidines for biological screening.

In recent decades, the evolution of synthetic chemistry has enabled the creation of highly complex and functionally diverse piperidine-based molecules. whiterose.ac.uk These compounds have transitioned from being simple mimics of natural products to sophisticated research probes and therapeutic candidates. Modern synthetic strategies, including intramolecular cyclization and multicomponent reactions, have provided access to a vast chemical space of piperidine derivatives. nih.gov These advanced compounds are now instrumental as research tools for investigating biological pathways and as core components in the development of innovative therapies, including those for tuberculosis and various cancers. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAMATMCPUOCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Fluorophenyl Piperidine 2,6 Dione and Analogues

Total Synthesis Strategies for the Piperidine-2,6-dione Core

The formation of the central piperidine-2,6-dione ring, also known as a glutarimide (B196013), is achievable through various robust synthetic methodologies, including classical cyclization reactions and modern multi-component strategies.

Annulation, the process of building a new ring onto a pre-existing structure, is a cornerstone of heterocyclic synthesis. The aza-Robinson annulation, for instance, provides a powerful pathway to fused bicyclic amides and can be adapted for piperidine-2,6-dione synthesis. nih.govacs.org This strategy involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to complete the ring formation. acs.org For example, 4-phenylpiperidine-2,6-dione (B1266656) has been successfully used in this protocol to yield the corresponding cyclized product. nih.gov

Another versatile approach involves the transformation of Baylis-Hillman adducts. researchgate.net Adducts derived from various aldehydes and acrylonitrile (B1666552) can undergo a one-pot, multi-step process involving a Johnson-Claisen rearrangement, partial hydrolysis, and subsequent cyclization to yield 3-arylidene(or alkylidene)piperidine-2,6-diones. researchgate.net This method highlights the utility of readily accessible starting materials for constructing the glutarimide core. researchgate.net

A preparation method for a precursor to the target molecule involves reacting 4-fluoroethyl cinnamate (B1238496) with N-methylaminocarbonylethyl acetate (B1210297) to generate the piperidinedione ring compound. google.com Intramolecular cyclization of N-tethered alkenes via aza-Michael reactions also presents a viable route for creating the piperidine (B6355638) framework. nih.gov

| Method | Key Reactants | Key Steps | Product Type | Reference |

|---|---|---|---|---|

| Aza-Robinson Annulation | Cyclic imides (e.g., Glutarimide), Vinyl ketones | Conjugate addition, Intramolecular aldol condensation | Fused bicyclic amides | nih.govacs.org |

| Baylis-Hillman Adduct Transformation | Baylis-Hillman adducts (from aldehydes and acrylonitrile) | Johnson-Claisen rearrangement, Hydrolysis, Cyclization | 3-Alkylidenepiperidine-2,6-diones | researchgate.net |

| Michael Addition Cyclization | 4-Fluoroethyl cinnamate, N-methylaminocarbonylethyl acetate | Michael addition followed by cyclization | Substituted Piperidine-2,6-dione | google.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. bas.bgrug.nl Several MCR strategies have been developed for the synthesis of functionalized piperidines. A common approach involves the one-pot mixing of an aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bg This method is often facilitated by catalysts such as nano-sulfated zirconia or nano-ZSM-5 zeolites, allowing the reaction to proceed under mild conditions with short reaction times. bas.bg

These reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. rug.nl The modular nature of MCRs allows for the creation of libraries of substituted piperidines by systematically varying each of the initial components. nih.gov For instance, a four-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium (B1175870) acetate can produce polysubstituted 2-piperidinones with high diastereoselectivity. nih.gov

| Components | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Aromatic aldehydes, Amines, 1,3-Dicarbonyl compounds | Nano-sulfated zirconia, Ethanol, Room temperature | Short reaction times, Mild conditions, Easy work-up | bas.bg |

| Aromatic aldehydes, Nitriles, Dialkyl malonates, Ammonium acetate | One-pot synthesis | High diastereoselectivity, Access to polysubstituted products | nih.gov |

Regio- and Stereoselective Introduction of the 4-Fluorophenyl Moiety

The precise placement of the 4-fluorophenyl group at the C4 position of the piperidine ring is critical. One direct synthetic route achieves this by reacting p-fluorobenzaldehyde with triethyl phosphonoacetate to generate 4-fluoroethyl cinnamate. google.com This intermediate then undergoes a Michael addition and cyclization with an appropriate nitrogen-containing species to form the 4-(4-fluorophenyl)-substituted piperidinedione ring. google.com

Other advanced methods focus on the functionalization of a pre-formed piperidine ring. Rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate can furnish 3-substituted tetrahydropyridines, which can then be converted to the desired piperidine. acs.org While this method targets the C3 position, similar C-H functionalization strategies can be envisioned for the C4 position. Catalyst-controlled C-H functionalization offers a powerful tool for site-selective modification of the piperidine scaffold. nih.gov The choice of catalyst and nitrogen protecting group can direct the introduction of substituents to specific positions, although the electronic deactivation of the C3 position can make direct functionalization challenging. nih.gov

Stereoselective synthesis is also a key consideration. Ring expansion strategies applied to smaller heterocyclic systems can yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity, and similar principles can be applied to piperidine synthesis. rsc.org

Derivatization and Functionalization Techniques

Once the core 4-(4-fluorophenyl)piperidine-2,6-dione structure is assembled, further modifications can be made to modulate its properties. These derivatizations typically occur at the piperidine ring nitrogen or on the peripheral 4-fluorophenyl group.

The nitrogen atom of the piperidine-2,6-dione (glutarimide) ring is an imide nitrogen, which can be readily functionalized. N-alkylation and N-arylation are common transformations used to introduce a wide range of substituents. Photoinduced alkylation or arylation using hydrazines offers an innovative and environmentally friendly method for modifying related heterocyclic systems. researchgate.net

Microwave-mediated N-arylation provides a rapid and efficient route for coupling anilines to heterocyclic scaffolds. nih.govbeilstein-journals.org This technique is compatible with a variety of substituted anilines and often requires reduced amounts of organic solvents, making it a more sustainable approach. nih.gov For example, the N-arylation of 4-chloroquinazolines has been successfully achieved with numerous ortho-, meta-, and para-substituted anilines, demonstrating the broad scope of this methodology which can be adapted for piperidine-2,6-diones. nih.govbeilstein-journals.org

Varying the substituents on the phenyl ring allows for the creation of a diverse library of analogues. A straightforward approach involves starting with differently substituted anilines. For instance, piperidine-2,6-dione derivatives can be synthesized by reacting glutaric anhydride (B1165640) with a corresponding aniline (B41778) derivative in a refluxing solvent like toluene. researchgate.net This modular approach allows for the incorporation of various functional groups onto the phenyl ring.

Furthermore, analogues featuring different aromatic or heteroaromatic rings can be synthesized. Pyridoglutethimide, an inhibitor of the enzyme aromatase, is an example where a pyridine (B92270) ring replaces the phenyl ring at the 3-position of a substituted piperidine-2,6-dione. evitachem.com The synthesis of spiropyrrolizidine analogues from a key building block, N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, also demonstrates the potential for creating complex derivatives based on the 4-(4-fluorophenyl) motif. researchgate.net These examples underscore the chemical versatility of the piperidine-2,6-dione scaffold and the potential for extensive structure-activity relationship studies through systematic modification of the aryl moiety. nih.gov

| Starting Materials | Reaction | Analogue Type | Reference |

|---|---|---|---|

| Substituted Aniline, Glutaric anhydride | Condensation/Cyclization | N-Aryl piperidine-2,6-diones with varied phenyl substituents | researchgate.net |

| Isatin, Sarcosine, (E)-3-(2-cyclopropyl-5-(4-fluorophenyl)quinolin-3-yl)-1-phenylprop-2-en-1-one | 1,3-Dipolar cycloaddition | Spirooxindole analogues | researchgate.net |

Formation of Hybrid Molecular Architectures

The synthesis of hybrid molecules incorporates distinct structural motifs into a single molecular framework, a strategy employed to explore novel chemical spaces and biological activities. The 4-(4-fluorophenyl)piperidine-2,6-dione scaffold serves as a valuable building block in the creation of such complex architectures. Methodologies for developing these hybrids often involve multi-step syntheses or multi-component reactions that link the core piperidine structure to other heterocyclic systems or functional moieties.

One common approach involves preparing a functionalized piperidine precursor which can then be elaborated. For instance, analogues can be synthesized by first creating a core aminopiperidine derivative, which is subsequently condensed with other key intermediates. beilstein-journals.org An example of this is the synthesis of a novel analogue of the DPP-4 inhibitor Alogliptin, where an aminopiperidine derivative bearing a spirocyclic ring was prepared and then coupled with a pyrimidine-2,4-dione moiety. beilstein-journals.org This method involves constructing the spirocyclopropyl ring before assembling the piperidine ring itself, using conventional reactions like Michael addition and subsequent N-protection. beilstein-journals.org

Another strategy for creating hybrid structures is through molecular hybridization, which combines the piperidine-2,6-dione scaffold with other pharmacologically relevant heterocycles. This can be achieved by reacting a suitably functionalized piperidine derivative with precursors for other rings. For example, a hydrazide derivative of a core structure can be reacted with carbon disulfide to generate a 1,3,4-oxadiazole (B1194373) ring, or with ethyl bromoacetate (B1195939) to produce a 4-oxo-2-thioxo-1,3-thiazolidine compound. researchgate.net Furthermore, four-component condensation reactions can be utilized to attach more complex side chains, such as 4-oxo-2-thioxo-1,3-thiazolidinylglycinamides. researchgate.net These synthetic routes demonstrate the versatility of the piperidine core in accessing a diverse range of hybrid molecules.

The table below summarizes various strategies for creating hybrid molecular architectures based on related piperidine or piperazine (B1678402) scaffolds.

Table 1: Examples of Hybrid Molecular Architectures based on Piperidine Scaffolds

| Hybrid Structure Type | Key Precursors | Synthetic Strategy |

|---|---|---|

| Spirocyclic Piperidine-Pyrimidine Dione (B5365651) | Aminopiperidine with a spirocyclic ring, pyrimidine (B1678525) dione intermediate. | Condensation reaction following multi-step synthesis of the spiro-piperidine precursor. beilstein-journals.org |

| Piperazine-Oxadiazole | 1-(4-Fluorophenyl)piperazine-derived hydrazide, carbon disulfide. | Cyclization reaction. researchgate.net |

| Piperazine-Thiazolidine | 1-(4-Fluorophenyl)piperazine-derived hydrazide, ethyl bromoacetate. | Condensation and cyclization. researchgate.net |

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for 4-(4-fluorophenyl)piperidine-2,6-dione and its analogues is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com Key strategies include the use of environmentally benign solvents, alternative energy sources like microwave and ultrasound irradiation, and the development of catalyst-free or recyclable catalyst systems. mdpi.comresearchgate.netnih.gov

A significant advancement in green synthesis is the replacement of conventional volatile organic compounds with safer alternatives. Deep Eutectic Solvents (DES), such as those formed from glucose and urea, have been successfully employed as effective and inexpensive reaction media for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org These solvents are biodegradable and non-toxic, offering a significant environmental advantage. Reactions conducted in DES often proceed with high yields and align with the goals of sustainable chemistry. researchgate.netasianpubs.org

The use of alternative energy sources is another cornerstone of green synthesis optimization. Microwave-assisted synthesis, for example, can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts. researchgate.net Similarly, ultrasound irradiation has been used to promote catalyst-free, one-pot, multi-component reactions in aqueous ethanol, a green solvent. rsc.org This approach for synthesizing functionalized 1,4-dihydropyridines showcases several green advantages, including operational safety, short reaction times, mild conditions, and high yields. rsc.org

Furthermore, eliminating or replacing hazardous catalysts is a critical goal. Research has demonstrated successful syntheses of piperidine and perimidine derivatives under solvent-free and catalyst-free conditions or by using recyclable, heterogeneous catalysts. researchgate.netnih.gov For instance, Amberlyst 15, a solid acid catalyst, has been used for the eco-benign synthesis of perimidines and can be easily recovered and reused. nih.gov Photochemical reactions, which use light as a "reagent," also represent a green approach by potentially reducing the need for chemical activators. researchgate.net

The following table compares conventional synthetic methods with green alternatives for piperidine derivatives.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Piperidine Derivatives

| Methodology | Key Features (Solvent, Catalyst, Energy Source) | Advantages |

|---|---|---|

| Conventional Synthesis | Often uses volatile organic solvents (e.g., toluene, chloroform), homogeneous catalysts, and conventional heating. | Established and well-understood procedures. |

| Deep Eutectic Solvents (DES) | Solvent: Glucose-urea DES. Catalyst: None required. Energy: Conventional heating. | Environmentally safe, biodegradable solvent, inexpensive, high yields. researchgate.netasianpubs.org |

| Ultrasound Irradiation | Solvent: Aqueous ethanol. Catalyst: Catalyst-free. Energy: Ultrasonic waves. | Short reaction times, high yields, operational safety, mild conditions. rsc.org |

| Microwave Irradiation | Solvent: Often solvent-free or minimal green solvent. Catalyst: Can be catalyst-free or use recyclable catalysts. Energy: Microwaves. | Reduced reaction time, higher yields, fewer byproducts. researchgate.net |

| Recyclable Catalysis | Solvent: Green solvents like ethanol. Catalyst: Heterogeneous, recyclable catalysts (e.g., Amberlyst 15). Energy: Conventional heating. | Catalyst can be recovered and reused, reducing waste and cost. nih.gov |

Chemical Reactivity and Transformation Studies of 4 4 Fluorophenyl Piperidine 2,6 Dione

Reactivity of the Dione (B5365651) System

The piperidine-2,6-dione moiety, also known as a glutarimide (B196013) ring, is characterized by the presence of two carbonyl groups. These groups are the primary sites of reactivity within this part of the molecule, susceptible to both reduction and oxidation reactions.

The carbonyl groups of 4-(4-Fluorophenyl)piperidine-2,6-dione can be selectively or fully reduced to introduce hydroxyl or methylene (B1212753) functionalities. The choice of reducing agent plays a crucial role in determining the final product. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the dione to the corresponding amines. google.com In a related compound, ethyl 4-(4'-nitrophenyl)-2,6-dioxopiperidine-3-carboxylate, treatment with lithium aluminum hydride resulted in the reduction of the dione and the ester to afford 3-hydroxymethyl-4-(4'-aminophenyl)piperidine. google.com

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can also be employed, often leading to the partial reduction of one or both carbonyls to hydroxyl groups. The reaction of a piperidinedione ring compound with a mixture of potassium borohydride and boron trifluoride diethyl etherate has been reported to yield the corresponding trans-3-hydroxymethyl-1-methylpiperidine derivative.

The table below summarizes the typical reduction reactions of the dione system.

| Reaction | Reagent(s) | Product Type |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amines |

| Partial/Selective Reduction | Sodium Borohydride (NaBH₄), Potassium Borohydride/Boron Trifluoride Etherate | Alcohols/Hydroxymethyl derivatives |

The carbon atoms of the dione system can also undergo oxidation. Treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of ketones or carboxylic acids, likely through ring-opening mechanisms. google.com

Transformations of the Piperidine (B6355638) Ring

The piperidine ring of 4-(4-Fluorophenyl)piperidine-2,6-dione offers opportunities for chemical modification, most notably at the nitrogen atom and through conformational changes or ring-opening reactions.

The nitrogen atom of the piperidine-2,6-dione is a nucleophilic site and can readily undergo alkylation reactions. This is a common strategy to introduce a wide variety of substituents, which can significantly alter the pharmacological properties of the molecule. For instance, a series of 4-phenylpiperidine-2,6-diones were N-alkylated with ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moieties to explore their potential as α₁-adrenoceptor subtype ligands. nih.gov This transformation is typically achieved by reacting the piperidine-2,6-dione with an appropriate alkyl halide in the presence of a base.

Under certain conditions, such as strong acidic or basic hydrolysis, the piperidine ring can undergo cleavage. The hydrolysis of piperazine-2,5-dione, a related cyclic diamide, has been studied, indicating the susceptibility of the amide bonds to cleavage. This would lead to the formation of a substituted glutaric acid derivative.

The following table outlines key transformations involving the piperidine ring.

| Transformation | Reagents/Conditions | Resulting Structure |

| N-Alkylation | Alkyl halide, Base | N-substituted piperidine-2,6-dione |

| Ring-Opening (Hydrolysis) | Strong acid or base | Substituted glutaric acid derivative |

Reactions Involving the Fluorophenyl Substituent

The 4-fluorophenyl group is generally stable; however, the fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions. The feasibility of such a reaction is enhanced by the presence of the electron-withdrawing piperidine-2,6-dione ring, although direct examples on this specific substrate are not extensively documented in the literature.

In principle, the fluorine atom could be displaced by strong nucleophiles such as amines, thiols, or alkoxides under basic conditions. google.com The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion. libretexts.orglibretexts.org The fluorine atom is a good leaving group in SNAr reactions. nih.gov

Furthermore, synthetic strategies for related 4-(4'-fluorophenyl)-piperidines sometimes involve the introduction of the fluorine atom at a later stage of the synthesis. google.com This is often achieved by the transformation of a precursor bearing a different substituent, such as a nitro or bromo group, on the phenyl ring. For example, a nitro group can be reduced to an amino group, which can then be converted to a diazonium salt and subsequently fluorinated. google.com This highlights the chemical versatility of the phenyl ring in this class of compounds.

Mechanistic Insights into Organic Transformations

The transformations of 4-(4-Fluorophenyl)piperidine-2,6-dione are governed by fundamental principles of organic reaction mechanisms.

The reduction of the carbonyl groups in the dione system by hydride reagents like NaBH₄ or LiAlH₄ proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, which is then protonated (typically during workup) to yield the alcohol. The stereochemical outcome of the reduction can be influenced by the steric environment around the carbonyl group and the reaction conditions.

The N-alkylation of the piperidine-2,6-dione is a nucleophilic substitution reaction. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This reaction typically follows an SN2 pathway, involving a backside attack and inversion of configuration if the alkyl halide is chiral. The presence of a base is often required to deprotonate the nitrogen, increasing its nucleophilicity.

As mentioned previously, any substitution of the fluorine on the phenyl ring would proceed through a two-step addition-elimination mechanism. The key intermediate is the Meisenheimer complex, a resonance-stabilized carbanion. The stability of this intermediate is crucial for the reaction to occur and is favored by electron-withdrawing groups on the aromatic ring.

Mechanistic Investigations of Biological Activities of 4 4 Fluorophenyl Piperidine 2,6 Dione and Derivatives in Vitro & Molecular Level

Enzyme Inhibition and Modulation Studies

The piperidine-2,6-dione core, particularly when substituted with a fluorophenyl group, has been a template for developing inhibitors of several key enzymes. The following sections detail the mechanistic insights gained from these investigations.

Acetylcholinesterase Inhibition Mechanisms

Derivatives based on the piperidine (B6355638) and fluorophenyl scaffold have been evaluated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to cholinergic neurotransmission. A series of phthalimide-based analogs, including a derivative with a 4-fluorophenyl moiety, were synthesized and assessed for their anti-acetylcholinesterase effects. The 4-fluorophenyl derivative emerged as the most potent in its series, exhibiting moderate inhibitory activity. nih.gov

While not as potent as the reference drug donepezil, these findings suggest that the fluorophenylpiperidine structure can serve as a foundational element for potential acetylcholinesterase inhibitors. nih.gov The mechanism of AChE inhibition by related piperidine derivatives involves interaction with the enzyme's active site, which contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). The piperidine portion of such inhibitors is crucial for binding to the CAS. mdpi.com

| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| Phthalimide derivative with 4-Fluorophenyl moiety | 16.42 ± 1.07 | Donepezil | 0.41 ± 0.09 |

Tyrosinase Inhibition Kinetics and Binding Modes

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, making it a target for agents developed for cosmetic and medicinal applications. nih.govnih.gov Tyrosinase inhibitors can be classified based on their mechanism of action, including competitive, uncompetitive, mixed-type, and noncompetitive inhibition. mdpi.com

While specific kinetic data for 4-(4-Fluorophenyl)piperidine-2,6-dione is not extensively detailed, studies on structurally related arylpiperidine derivatives show their potential as tyrosinase inhibitors. The inhibitory mechanism often involves the interaction of the compound with the enzyme's active site. For some inhibitors, this involves chelating the copper ions essential for catalytic activity. mdpi.com The mode of inhibition can vary; for instance, some compounds act as competitive inhibitors by binding to the enzyme's active site and preventing substrate access, while others may bind to the enzyme-substrate complex (uncompetitive) or to both the free enzyme and the enzyme-substrate complex (mixed-type). nih.govmdpi.com Molecular modeling studies of related inhibitors have shown that interactions with residues like Met280 and His244 in the active site are crucial for binding. mdpi.com

Monoamine Oxidase Isozyme Inhibition

Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. researchgate.net The piperidine scaffold is a feature of various MAO inhibitors. Studies on pyridazinobenzylpiperidine derivatives have identified potent and selective inhibitors of MAO-B. nih.gov

For example, a derivative from this class, compound S5, was found to be a potent, reversible, and competitive inhibitor of MAO-B. researchgate.netnih.gov Kinetic analysis revealed its competitive nature, indicating that it vies with the substrate for the enzyme's active site. nih.gov Molecular docking studies further elucidated the binding mode, showing that such inhibitors can form stable complexes within the active site through interactions like pi-pi stacking with key tyrosine residues (Tyr398 and Tyr326). nih.gov The selectivity for MAO-B over MAO-A is a significant feature of these compounds, as demonstrated by a high selectivity index. nih.gov

| Target | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|

| MAO-A | 3.857 | - | - | 19.04 |

| MAO-B | 0.203 | 0.155 ± 0.050 | Competitive |

Steroidogenesis Enzyme Inhibition (e.g., Desmolase, Aromatase)

The piperidine-2,6-dione structure is related to aminoglutethimide, a known inhibitor of steroidogenic enzymes. Research into 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones has demonstrated potent inhibition of aromatase (cytochrome P450 XIX), the enzyme responsible for converting androgens to estrogens. nih.gov

One derivative, the (+)-enantiomer of 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione, was found to be a significantly more potent aromatase inhibitor than aminoglutethimide. nih.gov Importantly, this compound displayed reduced activity against desmolase (cholesterol side-chain cleavage enzyme), indicating a degree of selectivity. nih.gov This suggests that modifications to the piperidine-2,6-dione core can yield potent and selective inhibitors of key enzymes in the steroidogenesis pathway. The mechanism is believed to involve competitive binding to the active site of the cytochrome P450 enzyme. nih.gov

Broad-Spectrum Enzyme Interaction Profiling

The versatility of the 4-(4-Fluorophenyl)piperidine-2,6-dione scaffold is highlighted by its potential interactions with a range of enzymes beyond those previously discussed. While a comprehensive screening of this specific compound is not widely documented, related structures show activity against various targets. For instance, the core structure is present in compounds designed to inhibit enzymes such as aromatase, which is involved in estrogen biosynthesis. evitachem.com The broad inhibitory potential underscores the utility of this chemical framework in medicinal chemistry.

Receptor Interaction and Binding Affinity Assessments

In addition to enzyme inhibition, piperidine-based structures, including those with a 4-fluorophenyl group, have been extensively studied for their interactions with various receptors, particularly sigma (σ) receptors.

Sigma receptors, including the σ-1 and σ-2 subtypes, are membrane-bound proteins that interact with a wide array of compounds. nih.gov They are implicated in numerous biological functions, including the modulation of central cholinergic systems and neurotransmitter release. sigmaaldrich.com

Studies on a series of 1,4-disubstituted piperidine analogues, including compounds with a 4-fluorobenzoyl moiety, have been conducted to assess their binding affinity for σ-1 receptors. nih.gov Quantitative structure-activity relationship (QSAR) studies revealed that binding to the σ-1 receptor is strongly influenced by hydrophobic interactions, confirming the presence of a hydrophobic binding site within the receptor. nih.gov While specific affinity values for 4-(4-Fluorophenyl)piperidine-2,6-dione are not detailed, the 4-fluorophenyl substitution is a common feature in ligands designed for this receptor class. sigmaaldrich.comunict.it The development of selective ligands for σ-1 and σ-2 receptors is an active area of research, with piperidine and piperazine (B1678402) derivatives being key scaffolds in these efforts. unict.it

Dopamine (B1211576) Receptor Subtype Engagement (D2, D3)

The dopamine D2 and D3 receptors, which share significant amino acid sequence homology, are crucial targets in the treatment of neuropsychiatric disorders. While specific binding affinity data for 4-(4-Fluorophenyl)piperidine-2,6-dione is not extensively detailed, the broader class of piperidine and N-phenylpiperazine analogs has been thoroughly evaluated for D2/D3 receptor engagement. nih.govnih.gov

Research has shown that structural modifications to the piperidine and related piperazine scaffolds can yield ligands with high affinity and selectivity for the D3 receptor over the D2 receptor. nih.govnih.gov For instance, certain N-phenylpiperazine analogs achieve D3 versus D2 selectivity of up to 1831-fold. nih.gov This selectivity is often attributed to the ability of these compounds to engage in a bitopic binding manner at the D3 receptor. nih.gov While early antipsychotics were known to block D2-like receptors, the development of selective D3 ligands is a continuing area of interest for potentially treating conditions like Parkinson's disease-related dyskinesia. nih.govnih.gov The conformation of the receptor's extracellular loop 2 (EL2) can differ when bound to various ligands, highlighting the complexity of antagonist-receptor interactions. elifesciences.org

Table 1: Dopamine Receptor Selectivity for Representative Piperazine Analogs

| Compound Class | Receptor Target | Binding Affinity (Ki) Range | D3 vs. D2 Selectivity |

|---|---|---|---|

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4–43 nM | 67–1831-fold |

| 4-thiazolyl-4-ylbenzamide N-piperazines | D3 | 2.5–31 nM | 73–1390-fold |

| N-phenylpiperazines (unsubstituted) | D3 | 96–1413 nM | 1.0–7.5-fold |

Data sourced from studies on N-phenylpiperazine analogs, which share structural motifs with piperidine derivatives. nih.gov

Serotonin (B10506) Receptor Subtype Selectivity (5-HT1A, 5-HT2A, 5-HT2C)

Serotonin (5-HT) receptors are another critical family of G protein-coupled receptors (GPCRs) targeted by numerous drugs. Achieving selectivity among the 5-HT subtypes is essential to avoid off-target effects, such as the hallucinations potentially associated with 5-HT2A receptor stimulation or cardiac valvulopathy linked to 5-HT2B activation. nih.gov

The 5-HT2A and 5-HT2C receptor subtypes, in particular, are implicated in neuropsychiatric disorders. plos.org Blockade of the 5-HT2A receptor is a key characteristic of many antipsychotic medications. nih.gov Research into 4-alkylpiperidine-2-carboxamide scaffolds has led to the discovery of selective positive allosteric modulators (PAMs) for the 5-HT2C receptor. nih.gov These PAMs were found to be selective against the 5-HT2A receptor in vitro, demonstrating that targeted modifications of the piperidine core can achieve high subtype selectivity. nih.gov Molecular docking studies on related compounds have helped elucidate the structure-activity relationships that govern this selectivity. researchgate.net

Histamine Receptor Antagonism (H1)

Histamine H1 receptor antagonists are widely used to treat allergic conditions. wikipedia.org The piperidine and piperazine moieties are common structural features in many antihistamines. nih.gov Research into piperidine derivatives has led to the identification of potent, orally active H1-antagonists. nih.gov For example, the structural manipulation of related serotonergic agents led to compounds with significant H1-antagonist activity. nih.gov Further modifications, such as substituting a polycyclic imide group with a xanthinyl moiety, yielded potent antihistamines with a favorable central nervous system profile and a long duration of action. nih.gov The goal of such research is often to develop agents that potently block the H1 receptor while having minimal activity at other sites, such as muscarinic receptors, to reduce side effects. nih.gov

Modulation of Protein-Protein Interactions and Degradation Pathways

More recently, derivatives of 4-(4-Fluorophenyl)piperidine-2,6-dione have been identified as key players in the field of targeted protein degradation, acting as "molecular glue" degraders.

Targeted Protein Degradation (e.g., IKZF2 Protein Modulators)

A derivative of 4-(4-Fluorophenyl)piperidine-2,6-dione, known as NVP-DKY709, has been discovered as a selective molecular glue degrader of the Ikaros family zinc finger 2 (IKZF2) protein. nih.govresearchgate.net IKZF2, also known as Helios, is a transcription factor crucial for maintaining the function and stability of immunosuppressive regulatory T cells (Tregs), which can be co-opted by malignant tumors to evade the immune system. nih.govresearchgate.net

NVP-DKY709 functions by binding to the E3 ubiquitin ligase cereblon (CRBN). This binding event creates a new surface that selectively recruits IKZF2, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.net This targeted degradation of IKZF2 reduces the suppressive activity of human Treg cells and has been shown to delay tumor growth in mice with humanized immune systems, positioning it as a promising agent for cancer immunotherapy. nih.govresearchgate.net

Specificity and Selectivity in Degron-Mediated Effects

A key feature of NVP-DKY709 is its remarkable selectivity for IKZF2 over other Ikaros family members, such as IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govresearchgate.net This selectivity was achieved through a recruitment-guided medicinal chemistry campaign that redirected the degradation selectivity of cereblon binders away from IKZF1 towards IKZF2. nih.govresearchgate.net

The structural basis for this selectivity was elucidated through X-ray crystallography of the DDB1:CRBN:NVP-DKY709:IKZF2 ternary complex. nih.govresearchgate.net This detailed molecular understanding rationalized the specific protein-protein interactions induced by the molecular glue. While NVP-DKY709 potently degrades IKZF2, it does not degrade other known CRBN neosubstrates like GSPT1, the degradation of which can lead to toxicity. researchgate.net This high degree of specificity is critical for its therapeutic potential.

Table 2: Degradation Selectivity Profile of NVP-DKY709

| Protein Target | Degradation Activity | Significance |

|---|---|---|

| IKZF2 (Helios) | Potent Degrader | Primary therapeutic target; reduces Treg suppression. nih.govresearchgate.net |

| IKZF1 (Ikaros) | Spared | Key for selectivity and avoiding broader hematopoietic effects. nih.govresearchgate.net |

| IKZF3 (Aiolos) | Spared | Important for differentiating from other immunomodulatory drugs. nih.govresearchgate.net |

| GSPT1 | Not Degraded | Critical anti-target; its degradation is linked to toxicity. researchgate.net |

Mechanisms of Antimicrobial Action

The piperidine ring is a scaffold found in numerous compounds exhibiting a wide range of biological activities, including antimicrobial effects. researchgate.netbiomedpharmajournal.org The spread of antimicrobial resistance necessitates the development of novel agents. biomedpharmajournal.orgnih.gov

Studies on various 2,6-disubstituted piperidine-4-one derivatives have demonstrated antibacterial and antifungal activity. researchgate.net For example, certain derivatives were found to be highly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net The mechanism of action is often dependent on the specific substitutions on the piperidine core. The introduction of fluorine atoms into therapeutic molecules has been shown to enhance pharmacokinetic properties and binding affinity, suggesting that the fluorophenyl group in 4-(4-Fluorophenyl)piperidine-2,6-dione could contribute to potential antimicrobial activity. nih.gov However, while the general class of piperidin-4-ones shows promise, specific and detailed mechanistic studies on the antimicrobial action of 4-(4-Fluorophenyl)piperidine-2,6-dione itself are not widely reported in the current literature. Further investigation is required to determine its specific spectrum of activity and mode of action against microbial pathogens. researchgate.net

Antibacterial Spectrum and Cellular Targets

While direct studies on the antibacterial properties of 4-(4-Fluorophenyl)piperidine-2,6-dione are not extensively available in the reviewed literature, research on related piperidine derivatives provides insights into their potential antimicrobial activities. The piperidine scaffold is a common feature in many therapeutic agents and has been investigated for its antibacterial efficacy. biointerfaceresearch.com

Derivatives of piperidin-4-one have demonstrated a range of biological activities, including bactericidal effects. biomedpharmajournal.org For instance, newly synthesized piperidine derivatives have been shown to be active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. biointerfaceresearch.com In some cases, the activity of these derivatives was comparable to the standard antibiotic chloramphenicol, particularly against Gram-positive bacteria. biointerfaceresearch.com

Furthermore, studies on 2,6-disubstituted piperidine-4-one derivatives have indicated promising antibacterial action. Certain synthesized compounds from this class exhibited significant efficacy against Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown considerable in vitro antibacterial activity against various strains, with some compounds exhibiting effects comparable to ampicillin (B1664943). biomedpharmajournal.org The antibacterial activity of piperidine derivatives can be influenced by the nature and position of substituents on the piperidine ring.

Short-chain p-substituted aryl piperazines, which share a structural similarity with the aryl substituent in 4-(4-Fluorophenyl)piperidine-2,6-dione, have been found to be active against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Additionally, 3,5-diamino-piperidine derivatives that act as translation inhibitors have been shown to inhibit bacterial growth, with a particular focus on Pseudomonas aeruginosa. nih.gov

The cellular targets for these piperidine derivatives are not always fully elucidated but can involve mechanisms such as the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane. For the 3,5-diamino-piperidine series, their action as aminoglycoside mimetics suggests that they may target the bacterial ribosome, thereby inhibiting protein synthesis. nih.gov

Table 1: Antibacterial Activity of Selected Piperidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Test Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Piperidin-4-one derivatives | Staphylococcus aureus, Escherichia coli | Active against both Gram-positive and Gram-negative bacteria. | biointerfaceresearch.com |

| 2,6-Disubstituted piperidine-4-one derivatives | Staphylococcus aureus, Bacillus subtilis | Highly effective against the tested Gram-positive bacteria. | researchgate.net |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various bacterial strains | Significant antimicrobial activity, comparable to ampicillin in some cases. | biomedpharmajournal.org |

| Short-chain p-substituted aryl piperazines | Staphylococcus aureus, Pseudomonas aeruginosa | Active against the tested strains. | nih.gov |

| 3,5-Diamino-piperidine derivatives | Pseudomonas aeruginosa | Inhibit bacterial growth. | nih.gov |

Antifungal Activity and Membrane Interactions

Investigations into the antifungal properties of piperidine-2,6-dione derivatives have revealed potential for activity against various fungal pathogens. While specific data on 4-(4-Fluorophenyl)piperidine-2,6-dione is limited, studies on analogous structures provide valuable information. For example, a series of 3-phenylpiperidine-2,6-dione derivatives were evaluated for their antifungal activity. nih.gov

The antifungal spectrum of piperidine derivatives can be broad, with some compounds showing efficacy against clinically relevant fungi. biomedpharmajournal.org For instance, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antifungal activity, in some cases comparable to the standard drug terbinafine (B446). biomedpharmajournal.org The addition of the thiosemicarbazone moiety to the piperidin-4-one structure appeared to enhance the antifungal properties. biomedpharmajournal.org

However, not all piperidine derivatives display universal antifungal activity. In one study, a series of six novel piperidine derivatives showed varied inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, while having no activity against Fusarium verticillioides, Candida utilis, and Penicillium digitatum. academicjournals.orgresearchgate.net This highlights the importance of specific structural features in determining the antifungal spectrum.

The mechanism of antifungal action for many piperidine derivatives is not fully understood, but it is often hypothesized to involve interactions with the fungal cell membrane. The fungal cell membrane, with its unique lipid composition, is a common target for antifungal drugs. Disruption of membrane integrity or function can lead to cell death. While direct evidence of 4-(4-Fluorophenyl)piperidine-2,6-dione interacting with fungal membranes is not available, this remains a plausible mechanism of action for this class of compounds.

Table 2: Antifungal Activity of Selected Piperidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Test Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 3-Phenylpiperidine-2,6-dione derivatives | Various fungi | Evaluated for antifungal activity. | nih.gov |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various fungi | Significant antifungal activity, comparable to terbinafine in some cases. | biomedpharmajournal.org |

| Novel piperidine derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition. | academicjournals.orgresearchgate.net |

| Novel piperidine derivatives | Fusarium verticillioides, Candida utilis, Penicillium digitatum | No activity observed. | academicjournals.orgresearchgate.net |

Mechanisms of Antiviral Activity

Inhibition of Viral Replication Processes

Derivatives of piperidine have demonstrated notable antiviral activity through the inhibition of various stages of the viral replication cycle. For instance, a class of 1,4,4-trisubstituted piperidines has been shown to block the replication of coronaviruses. mdpi.com Time-of-addition experiments with these compounds indicated that their inhibitory action occurs after the virus enters the host cell, likely at the stage of viral polyprotein processing or the initiation of viral RNA synthesis. mdpi.com

Furthermore, certain piperidine-substituted purine (B94841) derivatives have been developed as potent antiviral agents against HIV and influenza A/H1N1. nih.gov Preliminary biological evaluations showed that several of these compounds possessed significant HIV inhibitory capabilities in cellular assays. nih.gov One derivative, in particular, displayed noteworthy activity against influenza A/H1N1. nih.gov

In the context of HIV, some non-nucleoside reverse transcriptase inhibitors (NNRTIs) incorporate an arylpiperazine moiety, which is structurally related to the 4-fluorophenylpiperidine group. nih.gov Modifications of these structures have led to the development of new potential antiviral drugs. nih.gov

Effects on Specific Viral Targets

The antiviral mechanisms of piperidine derivatives often involve interactions with specific viral proteins. In the case of the 1,4,4-trisubstituted piperidines that inhibit coronavirus replication, enzymatic assays pointed towards the nsp5 main protease (Mpro) as a likely target. mdpi.com Although the inhibitory activity was modest, in silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro, suggesting they may act as non-covalent inhibitors of this crucial viral enzyme. mdpi.com

For a series of 3-phenylpiperidine-2,6-dione derivatives, antiviral screening revealed that a fluorophenyl derivative provided moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov While the specific viral targets were not identified in this study, the observed activity suggests an interference with viral components essential for replication.

Ion Channel and Neurotransmitter System Modulation (e.g., Voltage-Gated Sodium and Calcium Channels)

While direct studies on the ion channel and neurotransmitter system modulation by 4-(4-Fluorophenyl)piperidine-2,6-dione are limited, research on structurally related compounds, particularly those with a succinimide (B58015) or glutarimide (B196013) (piperidine-2,6-dione) core, suggests potential interactions with the central nervous system. The anticonvulsant properties observed in some of these derivatives point towards a mechanism involving the modulation of neuronal excitability.

For example, a study on a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which share a similar dione (B5365651) ring structure, identified a highly active compound. The probable molecular mechanism of action for this compound was determined to be its interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.com This suggests that related piperidine-2,6-dione compounds could also exert their effects through the modulation of these key ion channels involved in neuronal signaling.

The potential for piperidine-2,6-dione derivatives to interact with neurotransmitter systems is highlighted by the development of analogs as multireceptor atypical antipsychotics. nih.gov These compounds exhibit high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov This indicates a direct interaction with key neurotransmitter receptors that are pivotal in the regulation of mood, cognition, and behavior. The ability to modulate these systems underscores the potential for this class of compounds to have significant effects on neurological and psychiatric conditions.

Investigation of Diverse Therapeutic Potentials (e.g., Anticonvulsant, Antipsychotic, Anticancer, Immunomodulatory)

The piperidine-2,6-dione scaffold and its derivatives have been explored for a wide range of therapeutic applications, demonstrating their versatility in medicinal chemistry.

Anticonvulsant Activity: Several studies have highlighted the anticonvulsant potential of piperidine-2,6-dione and related structures. A study involving various substituted piperidine-2,6-diones showed that a number of these compounds were effective in animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov The structure-activity relationship analysis indicated that the anticonvulsant activity was closely linked to the structure of the imide fragment. nih.gov Furthermore, some pyrrolidine-2,5-dione derivatives, which are structurally similar, have also shown potent anticonvulsant properties. mdpi.comresearchgate.net

Antipsychotic Activity: A significant area of investigation for piperidine-2,6-dione derivatives has been in the development of atypical antipsychotics. Research has led to the discovery of novel derivatives that act as multireceptor antagonists, with high affinity for dopamine D2, D3, and various serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors. nih.gov One promising derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, demonstrated efficacy in behavioral models predictive of antipsychotic activity without inducing extrapyramidal symptoms. nih.gov

Anticancer Activity: The piperidine ring is a structural component of numerous compounds with anticancer properties. nih.gov While direct anticancer studies on 4-(4-Fluorophenyl)piperidine-2,6-dione are not prominent in the available literature, research on related structures is indicative of potential. For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been designed and evaluated as potential anti-cancer agents, with some compounds reducing the growth of hematological cancer cell lines. nih.gov Additionally, certain 4-aryl-1,4-dihydropyridines have shown cytotoxicity against human cancer cell lines, such as cervical and breast carcinoma. mdpi.com The anticancer mechanisms of piperidine derivatives can be diverse, including the induction of apoptosis and cell cycle arrest. nih.gov For example, a series of 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were found to have antiproliferative activities, with the most potent compound inducing apoptosis in gastric cancer cells. rsc.org

Immunomodulatory Activity: Information regarding the specific immunomodulatory effects of 4-(4-Fluorophenyl)piperidine-2,6-dione and its direct derivatives is not extensively covered in the reviewed scientific literature.

Table 3: Investigated Therapeutic Potentials of Piperidine-2,6-dione and Related Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Therapeutic Potential | Compound Class | Key Findings | Reference(s) |

|---|---|---|---|

| Anticonvulsant | Substituted piperidine-2,6-diones | Effective in MES and scPTZ seizure models. | nih.gov |

| Anticonvulsant | Pyrrolidine-2,5-dione derivatives | Potent anticonvulsant properties. | mdpi.comresearchgate.net |

| Antipsychotic | Piperidine-2,6-dione derivatives | Multireceptor antagonists (Dopamine D2/D3, Serotonin 5-HT1A/2A/2C). | nih.gov |

| Anticancer | 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Reduced growth of hematological cancer cell lines. | nih.gov |

| Anticancer | 4-Aryl-1,4-dihydropyridines | Cytotoxicity against HeLa and MCF-7 cell lines. | mdpi.com |

| Anticancer | 4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-diones | Antiproliferative activity and induction of apoptosis. | rsc.org |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 4-(4-Fluorophenyl)piperidine-2,6-dione, NMR studies are essential to confirm the piperidine (B6355638) ring conformation and the orientation of the fluorophenyl substituent. Studies on analogous 2,6-disubstituted piperidine-4-ones consistently show that the piperidine ring adopts a chair conformation to minimize steric strain. nih.govnih.gov

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In the case of 4-(4-Fluorophenyl)piperidine-2,6-dione, the spectrum is expected to show distinct signals for the aromatic protons of the fluorophenyl group and the aliphatic protons of the piperidine ring.

The protons on the piperidine ring would likely appear as complex multiplets due to spin-spin coupling. The proton at the C4 position, being adjacent to the aromatic ring, would exhibit a specific chemical shift. The protons at the C3 and C5 positions, adjacent to the carbonyl groups, would also have characteristic resonances. The coupling constants between adjacent protons are particularly informative for determining the dihedral angles and thus confirming the chair conformation of the piperidine ring. For similar piperidine structures, large coupling constants (typically around 10-13 Hz) between adjacent axial protons are indicative of a chair conformation.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(4-Fluorophenyl)piperidine-2,6-dione

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH | Broad singlet | 1 |

| Aromatic CH | 7.0 - 7.3 | Multiplet |

| C4-H | 3.5 - 4.0 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(4-Fluorophenyl)piperidine-2,6-dione will give a distinct signal. The carbonyl carbons (C2 and C6) are expected to resonate at a significantly downfield chemical shift (typically 170-180 ppm) due to the deshielding effect of the double-bonded oxygen atoms. The aromatic carbons of the fluorophenyl ring will appear in the range of 115-165 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic splitting pattern due to carbon-fluorine coupling. The aliphatic carbons of the piperidine ring (C3, C4, and C5) will have chemical shifts in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(4-Fluorophenyl)piperidine-2,6-dione

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2, C6 (C=O) | 170 - 180 |

| Aromatic C-F | 160 - 165 (d, ¹JCF) |

| Aromatic C (quaternary) | 135 - 140 |

| Aromatic CH | 115 - 130 |

| C4 | 40 - 45 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

To unambiguously assign all proton and carbon signals and to further confirm the conformational details, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments would reveal the correlations between coupled protons, helping to trace the connectivity of the protons within the piperidine ring.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, facilitating the assignment of the carbon signals.

These techniques, when used in combination, provide a comprehensive picture of the molecular structure in solution. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 4-(4-Fluorophenyl)piperidine-2,6-dione, with a molecular formula of C₁₁H₁₀FNO₂, the expected exact mass is approximately 207.0696 g/mol . evitachem.com High-resolution mass spectrometry (HRMS) can confirm this molecular formula with high accuracy.

Electron ionization (EI) mass spectrometry would also provide information about the fragmentation pattern of the molecule. The fragmentation pathways can offer valuable structural clues. Common fragmentation patterns for similar cyclic imides involve the cleavage of the piperidine ring and the loss of small neutral molecules like CO or HNCO. The presence of the fluorophenyl group would also lead to characteristic fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-(4-Fluorophenyl)piperidine-2,6-dione

| m/z | Possible Fragment |

|---|---|

| 207 | [M]⁺ (Molecular ion) |

| 180 | [M - HCN]⁺ |

| 164 | [M - HNCO]⁺ |

| 123 | [C₈H₈F]⁺ |

Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-(4-Fluorophenyl)piperidine-2,6-dione is expected to show characteristic absorption bands for the N-H group, the carbonyl groups, and the C-F bond.

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the imide group is expected in the region of 3200-3400 cm⁻¹.

C=O Stretch: The two carbonyl groups of the piperidine-2,6-dione ring will give rise to strong absorption bands, typically in the range of 1680-1750 cm⁻¹. The exact position can be influenced by ring strain and hydrogen bonding. For cyclic imides, two distinct C=O stretching bands (symmetric and asymmetric) are often observed.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration of the fluorophenyl group is expected in the region of 1100-1300 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

The presence of a halogen substituent on a cyclic ketone can influence the carbonyl absorption frequency; an equatorial halogen typically causes a shift to a higher frequency.

Table 4: Characteristic IR Absorption Bands for 4-(4-Fluorophenyl)piperidine-2,6-dione

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C=O | Stretch | 1680 - 1750 |

| Aromatic C=C | Stretch | 1450 - 1600 |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For 4-(4-Fluorophenyl)piperidine-2,6-dione, an XRD analysis would unequivocally confirm the chair conformation of the piperidine ring. It would also determine the orientation of the 4-fluorophenyl group, which is expected to be in an equatorial position to minimize steric hindrance. nih.govresearchgate.net

The crystal packing is likely to be influenced by intermolecular hydrogen bonding involving the imide N-H group and the carbonyl oxygen atoms, forming chains or more complex networks in the solid state. nih.gov The analysis would also provide precise measurements of the C-F bond length and the geometry of the fluorophenyl ring.

Table 5: Expected Crystallographic Parameters from XRD Analysis

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between all atoms |

| Bond Angles | Precise angles between bonded atoms |

| Torsional Angles | Conformation of the piperidine ring |

Crystal Structure Determination and Unit Cell Parameters

A crystallographic study is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis yields fundamental information such as the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). Without a published X-ray diffraction study for 4-(4-Fluorophenyl)piperidine-2,6-dione, these parameters cannot be provided.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise measurement of bond lengths, bond angles, and dihedral angles is derived from the refinement of crystal structure data. These geometric parameters are crucial for understanding the molecule's conformation and steric interactions. In the absence of a crystallographic information file (CIF) or a detailed structural report, a quantitative analysis of these internal coordinates for 4-(4-Fluorophenyl)piperidine-2,6-dione cannot be conducted.

Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding, π–π interactions)

The study of intermolecular interactions, such as hydrogen bonds and π–π stacking, is fundamental to understanding how molecules pack in the solid state, which influences physical properties like melting point and solubility. While it can be inferred that the piperidine-2,6-dione moiety is capable of forming hydrogen bonds via its N-H and C=O groups, a detailed description of the specific hydrogen bonding network and other supramolecular assemblies is contingent on experimental crystal structure data, which is currently unavailable.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. A comprehensive search of the scientific literature did not reveal any studies focused on the potential polymorphic forms of 4-(4-Fluorophenyl)piperidine-2,6-dione. Therefore, no information on its polymorphic behavior can be reported.

Computational Chemistry and Cheminformatics in Research on 4 4 Fluorophenyl Piperidine 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. sid.irnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. nih.gov For 4-(4-fluorophenyl)piperidine-2,6-dione, DFT calculations can be used to optimize the molecular geometry, revealing precise bond lengths and angles.

These calculations also yield critical electronic parameters that help in predicting the molecule's reactivity. researchgate.net Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. sid.irresearchgate.net Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-(4-Fluorophenyl)piperidine-2,6-dione

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.6 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. 4-(4-Fluorophenyl)piperidine-2,6-dione, with its flexible piperidine (B6355638) ring, can adopt several conformations. The piperidine ring typically exists in chair, boat, or twist-boat forms. nih.gov Conformational analysis aims to identify the most stable (lowest energy) conformations and to map the energy landscape that governs the transitions between them. nih.gov

Quantum chemical methods can be used to calculate the relative energies of these different conformers. By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be constructed. This analysis reveals the global minimum energy conformation, which is the most likely structure the molecule will adopt, as well as other low-energy, meta-stable states that might be biologically relevant. nih.gov For the piperidine ring in similar structures, a chair conformation is often found to be the most stable. researchgate.netnih.gov

Molecular Modeling and Simulation

While quantum mechanics provides a static picture of electronic structure, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational changes and interactions with solvent molecules or a biological target. nih.gov

An MD simulation of 4-(4-fluorophenyl)piperidine-2,6-dione, typically placed in a simulated aqueous environment, would reveal how the molecule behaves in a biological context. These simulations can track the flexibility of the piperidine ring, the rotation of the fluorophenyl group, and the formation of hydrogen bonds with surrounding water molecules. The stability of the molecule's conformation and its interactions can be analyzed over the course of the simulation, which can span from nanoseconds to microseconds. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for predicting the binding mode and affinity of a potential drug molecule like 4-(4-fluorophenyl)piperidine-2,6-dione to a specific biological target. mdpi.com

The process involves placing the ligand in the binding site of the receptor and using a scoring function to evaluate the strength of the interaction for thousands of different poses. ugm.ac.idnih.gov The scoring function considers factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov The results of a docking study are a set of predicted binding poses ranked by their scores, which provides hypotheses about how the ligand might bind to its target, guiding further experimental studies. mdpi.com

Table 2: Illustrative Molecular Docking Results for 4-(4-Fluorophenyl)piperidine-2,6-dione with a Hypothetical Kinase Target

| Parameter | Value | Description |

| Binding Affinity (Score) | -8.5 kcal/mol | Predicted free energy of binding; more negative is better. |

| Key Interacting Residues | LYS-78, GLU-95, PHE-150 | Amino acids in the binding site forming key interactions. |

| Hydrogen Bonds | 2 (with LYS-78, GLU-95) | Number and type of crucial hydrogen bonds stabilizing the complex. |

| Hydrophobic Interactions | 1 (with PHE-150) | Non-polar interactions contributing to binding. |

Note: This table presents hypothetical data to illustrate typical outputs from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are cheminformatics techniques used to establish a correlation between the chemical structure of a series of compounds and their biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical properties of molecules to their activities. frontiersin.org To build a 3D-QSAR model, a set of molecules with known activities against a specific target is required. The molecules are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. Statistical methods are then used to derive a correlation that can predict the activity of new, untested compounds. frontiersin.orgpharmacophorejournal.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. nih.gov A pharmacophore model can be generated based on a set of active molecules or from the known structure of a ligand-receptor complex. researchgate.net This model serves as a 3D query to search large chemical databases for novel compounds that possess the required features and are therefore likely to be active. nih.gov For 4-(4-fluorophenyl)piperidine-2,6-dione, a pharmacophore model might include the aromatic ring, the carbonyl groups (as hydrogen bond acceptors), and the imide proton (as a hydrogen bond donor).

Machine Learning and Artificial Intelligence Applications in Drug Discovery and Design

The integration of machine learning (ML) and artificial intelligence (AI) has significantly reshaped the landscape of drug discovery and design, offering powerful tools to accelerate the identification and optimization of novel therapeutic agents. clinmedkaz.org In the context of 4-(4-Fluorophenyl)piperidine-2,6-dione and its analogs, these computational approaches can be applied to various stages of the research and development pipeline, from hit identification to lead optimization.